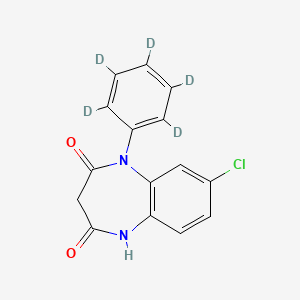![molecular formula C12H21NO3 B580318 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane CAS No. 1330766-08-9](/img/structure/B580318.png)
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, also known as tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Aplicaciones Científicas De Investigación
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Safety and Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future directions may include further exploration of these biological activities and the development of new synthetic methodologies .
Mecanismo De Acción
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Given its structural similarity to tropane alkaloids, it may interact with biological targets in a similar manner .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
8-azabicyclo[3.2.1]octane: The parent compound without the Boc and hydroxyl groups.
tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: A similar compound with a hydroxymethyl group instead of a hydroxyl group.
Uniqueness
3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane is unique due to its combination of a Boc-protected amine and a hydroxyl group within a bicyclic structure.
Propiedades
IUPAC Name |
tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTZALADSXGEHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
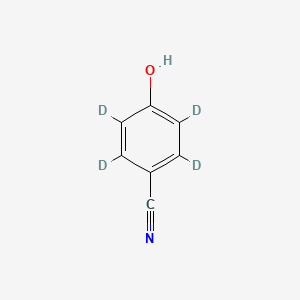
![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
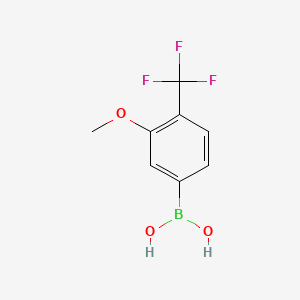



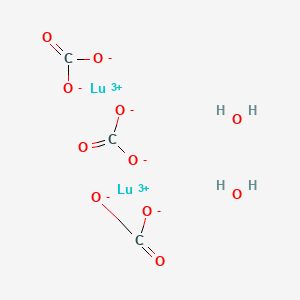
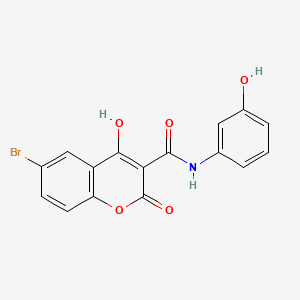

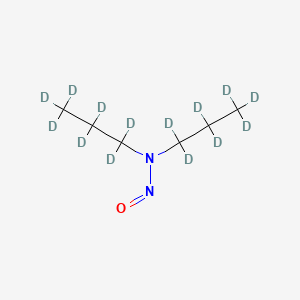
![Phenanthro[4,5-cde][1,2]dithiin](/img/structure/B580252.png)
